5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Receptor Pharmacology Binding Affinity 5-HT1A Agonism

Researchers seeking a reproducible, high-affinity serotonergic probe face supply inconsistency with non-validated tryptamine analogs. 5-MeO-DMT Hydrochloride eliminates this variability as a well-characterized reference standard with defined receptor binding profiles. - Distinct Pharmacology: Displays high 5-HT1A affinity (Ki = 2.57 nM) and a unique CYP2D6-dependent metabolic pathway to bufotenine, enabling polymorphic drug metabolism studies. - Ultra-Short Duration: Provides a rapid-onset, short-acting behavioral profile (HTR Emax = 38.1 events in rodents), serving as a benchmark for novel psychedelic candidate screening. - Formulation-Ready Salt: The crystalline hydrochloride ensures batch-to-batch consistency and stability, essential for developing intranasal or parenteral formulations in clinical research.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 2427-79-4
Cat. No. B134261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N,N-dimethyltryptamine Hydrochloride
CAS2427-79-4
Synonyms5-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine;  5-MeO-DMT Hydrochloride;  3-(2-Dimethylaminoethyl)-5-methoxyindole;  5-Methoxydimethyltryptamine Hydrochloride;  CT 4334 Hydrochloride;  Methoxybufotenin Hydrochloride;  Methylbufotenine Hydrochloride;  N,N-Di
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H
InChIKeyFMIGOIZRFFFFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-MeO-DMT Hydrochloride: Selective 5-HT1A/5-HT2A Agonist


5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) Hydrochloride is a naturally occurring tryptamine alkaloid and the hydrochloride salt form of 5-MeO-DMT, a potent, short-acting serotonergic psychedelic. It functions as a non-selective serotonin receptor agonist, displaying high affinity for both 5-HT1A and 5-HT2A receptor subtypes [1]. Its pharmacological profile, characterized by rapid onset and short duration of action, distinguishes it from longer-acting classical psychedelics and has garnered significant interest in neuropsychiatric research and drug development [2].

Receptor Profile Non-selective 5-HT1A/5-HT2A agonist tool
Salt Form Hydrochloride salt with crystalline stability
Pharmacology Short-duration serotonergic research probe

Why 5-MeO-DMT HCl Cannot Be Replaced


Substituting 5-MeO-DMT Hydrochloride with another 5-methoxytryptamine or a different psychedelic salt form carries substantial risk of experimental inconsistency and therapeutic misalignment. The compound's unique balance of high 5-HT1A affinity relative to 5-HT2A, its distinct metabolic pathway via CYP2D6 to the active metabolite bufotenine, and its ultra-short behavioral duration are not replicated across structurally similar analogs [1]. Even minor alterations to the N-alkyl substituents dramatically shift receptor selectivity, functional efficacy, and in vivo potency, rendering them non-equivalent for research or clinical development [2]. Furthermore, the hydrochloride salt provides specific crystalline and stability advantages critical for formulation, which are absent in the freebase or other salts [3].

  • Structural analogs (e.g., 5-MeO-DET, 5-MeO-DiPT) may shift 5-HT1A/5-HT2A selectivity and in vivo potency.
  • CYP2D6-dependent metabolism to bufotenine may alter active metabolite ratio and behavioral duration.
  • Freebase or alternative salts lack patent-defined crystalline stability.

5-MeO-DMT HCl: Head-to-Head Comparative Evidence


Superior 5-HT1A Receptor Affinity

5-MeO-DMT displays the highest affinity for the human 5-HT1A receptor among a series of N-substituted 5-methoxytryptamines. In competitive radioligand binding assays using CHO-K1 cell membranes expressing cloned human receptors, the Ki of 5-MeO-DMT was measured at 2.57 ± 0.09 nM, which is significantly lower (indicating higher affinity) than for 5-MeO-DET (Ki = 4.93 ± 0.62 nM) and 5-MeO-DiPT (Ki = 15.8 ± 1.3 nM) [1]. This order of affinity (5-MeO-DMT > 5-MeO-DET > 5-MeO-DiPT) was confirmed in an independent study [2].

5-HT1A Affinity
Head-to-head
Ki = 2.57 nM (5-MeO-DMT) vs. 4.93 nM (DET), 15.8 nM (DiPT)
Supports 5-HT1A receptor binding model interpretation.
Human 5-HT1A expressed in CHO-K1; radioligand assay.
Receptor Pharmacology Binding Affinity 5-HT1A Agonism

Enhanced 5-HT2A-Mediated HTR Potency

In a mouse model of serotonergic psychedelic activity (Head-Twitch Response, HTR), 5-MeO-DMT exhibited superior potency (lower ED50) and higher maximal efficacy (Emax) compared to closely related N,N-dialkyl 5-MeO-tryptamines. 5-MeO-DMT showed an HTR pED50 value of 0.685, corresponding to an ED50 of 4.84 mg/kg, and an Emax of 38.1 events. In contrast, 5-MeO-DET and 5-MeO-DiPT had ED50 values of 2.32 mg/kg and 7.29 mg/kg, with Emax values of 9.73 and 10.0 events, respectively [1].

In Vivo HTR Potency
Head-to-head
ED50 4.84 mg/kg, Emax 38.1 events
Supports 5-HT2A-mediated behavioral readout context.
Male C57BL/6J mice, i.p. administration; compared with DET, DiPT.
In Vivo Pharmacology Behavioral Assay Psychedelic Activity

Ultra-Short Behavioral Duration vs. Psilocybin & LSD

The duration of action is a key differentiator. In a drug discrimination assay in rats, time-course studies using approximate ED90 doses revealed a clear hierarchy of behavioral duration: LSD > psilocybin > 5-MeO-DMT ⩾ DMT [1]. This ultra-short duration aligns with clinical observations. Furthermore, in a head-to-head mouse study, the duration of the HTR induced by 5-MeO-DMT was significantly shorter than that induced by psilocybin at all tested doses [2].

Duration vs. Psilocybin/LSD
Head-to-head
Duration order: LSD > psilocybin > 5-MeO-DMT ⩾ DMT
Supports time-course model comparison; rapid offset.
Rat drug discrimination (ED90), mouse HTR; shorter than psilocybin at all doses.
Pharmacokinetics/Pharmacodynamics Behavioral Pharmacology Drug Discrimination

Crystalline Salt for Reproducible Intranasal Formulation

The hydrochloride salt form of 5-MeO-DMT is explicitly claimed in patents for intranasal pharmaceutical compositions. Patents assigned to Beckley Psytech describe a crystalline 5-MeO-DMT hydrochloride characterized by specific XRPD peaks, DSC endotherms, and TGA decomposition profiles, enabling consistent and stable formulation of a liquid intranasal spray at concentrations of 50-150 mg/ml [1]. This crystalline salt provides defined physical properties lacking in the amorphous freebase or other salt forms, which is essential for reproducible drug delivery and regulatory compliance.

Crystalline Salt Identity
Class-level
Defined XRPD, DSC, TGA profiles
Supports consistent formulation research.
Patent-derived characterization; data to verify.
Pharmaceutical Development Salt Selection Formulation Stability

5-MeO-DMT Hydrochloride Applications


5-HT1A-Selective Lead Optimization

Given its exceptionally high affinity for 5-HT1A receptors (Ki = 2.57 nM) and the recent structural elucidation of its binding mode, 5-MeO-DMT Hydrochloride serves as an ideal reference standard and starting scaffold for designing 5-HT1A-selective analogs devoid of hallucinogenic activity. Researchers can leverage its defined SAR to engineer novel anxiolytics and antidepressants, as demonstrated by the creation of a 5-HT1A-selective analog that retained therapeutic benefits in mouse models [1].

In Vivo Behavioral Comparator for Psychedelic Research

The well-characterized, ultra-short behavioral profile of 5-MeO-DMT Hydrochloride in rodents—specifically its rapid HTR with higher efficacy (Emax = 38.1 events) than analogs—makes it a valuable comparator compound for benchmarking novel psychedelic candidates. Its distinct temporal dynamics and receptor activation signature (5-HT1A/5-HT2A) provide a reliable baseline for assessing the pharmacokinetic/pharmacodynamic relationships of new chemical entities [2].

Intranasal Drug Delivery Development

The crystalline hydrochloride salt is the preferred and patented form for developing stable, high-concentration intranasal formulations. This is critical for clinical-stage companies pursuing rapid-onset, non-oral delivery of 5-MeO-DMT for indications such as treatment-resistant depression or substance use disorders. The defined crystallinity ensures batch-to-batch consistency and facilitates regulatory approval [3].

CYP2D6-Dependent Drug Metabolism Studies

The metabolism of 5-MeO-DMT Hydrochloride is uniquely dependent on CYP2D6 for the formation of the active metabolite bufotenine, a pathway that is highly sensitive to CYP2D6 genotype and co-administration of MAO inhibitors. This makes the compound a valuable probe for investigating polymorphic drug metabolism and pharmacokinetic drug-drug interactions, with direct implications for personalized dosing in clinical trials [4].

Application
Selection Property
Validation Focus
Serotonergic receptor selectivity optimization
5-HT1A affinity profile
5-HT1A vs. 5-HT2A selectivity model review
Behavioral pharmacology comparator
HTR potency and duration profile
Rodent behavioral endpoint comparison
Intranasal formulation research
Crystalline salt stability
Formulation consistency and stability monitoring
CYP2D6 metabolism research
CYP2D6-dependent metabolic pathway
Pharmacokinetic drug-interaction model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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